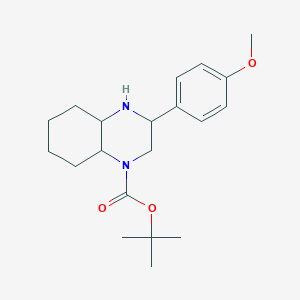

Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate

Description

Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate is a bicyclic amine derivative featuring a saturated decahydroquinoxaline core, a tert-butyl carboxylate ester group, and a 4-methoxyphenyl substituent. Its molecular formula is C₂₀H₂₈N₂O₃, with a molecular weight of 344.45 g/mol. The 4-methoxyphenyl group contributes electron-donating properties, influencing electronic interactions and solubility.

Properties

IUPAC Name |

tert-butyl 3-(4-methoxyphenyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3/c1-20(2,3)25-19(23)22-13-17(14-9-11-15(24-4)12-10-14)21-16-7-5-6-8-18(16)22/h9-12,16-18,21H,5-8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORASFJUSJVJPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(NC2C1CCCC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate (CAS Number: 1005275-84-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 346.47 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not specified |

This compound exhibits a range of biological activities, primarily through its interactions with various biological targets. The compound's structure suggests potential activity as an inhibitor of certain enzymes or receptors, which could be explored through various in vitro and in vivo studies.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can inhibit specific proteases, such as the SARS-CoV 3CL protease. This protease is critical for viral replication, making it a target for antiviral drug development. The inhibition mechanism often involves binding to the active site of the enzyme, thereby preventing substrate access.

Case Studies

- Antiviral Activity : A study investigating similar quinoxaline derivatives reported significant antiviral activity against coronaviruses. The structure-activity relationship (SAR) indicated that modifications at the phenyl ring could enhance inhibitory potency against viral proteases.

- Anti-inflammatory Effects : Another case study involving related compounds showed potential anti-inflammatory effects in murine models of arthritis. The mechanism was linked to the modulation of cytokine production and immune response.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this class of compounds:

- Inhibitory Potency : Compounds structurally similar to this compound have shown IC values in the low micromolar range against specific proteases.

- Selectivity : Selectivity profiles indicate that these compounds may preferentially inhibit certain enzymes over others, suggesting potential for targeted therapeutic applications.

- Safety Profile : Preliminary toxicity assessments indicate that modifications to the tert-butyl group can influence the safety profile, with some derivatives exhibiting lower cytotoxicity in human cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Key Differences :

- Core Structure: The target compound’s decahydroquinoxaline is fully saturated, conferring flexibility, whereas the pyrroloquinoxaline in ’s compound is aromatic, enabling π-π stacking interactions .

- Molecular Weight: The target compound is lighter (344.45 g/mol) than the analogue (392.16 g/mol), primarily due to the absence of fluorine and amino groups .

Physicochemical Properties

- Lipophilicity : The tert-butyl ester increases logP compared to carboxylic acid counterparts, suggesting enhanced lipid solubility. The 4-methoxyphenyl group may further elevate logP relative to 4-fluorophenyl derivatives due to reduced polarity .

- Solubility: The saturated decahydroquinoxaline core likely improves aqueous solubility compared to aromatic quinoxalines, though the tert-butyl ester may counterbalance this effect .

- Stability: Tert-butyl esters are acid-labile, implying susceptibility to hydrolysis under acidic conditions. The decahydroquinoxaline’s saturation may confer oxidative stability relative to unsaturated analogues .

Spectroscopic Data

- NMR: Target Compound: Expected signals include a tert-butyl singlet (δ ~1.4 ppm, 9H), methoxy protons (δ ~3.8 ppm, 3H), and aromatic protons (δ ~6.8–7.2 ppm, 4H). The decahydroquinoxaline protons would appear as complex multiplets (δ ~1.2–3.0 ppm) . Compound: Reported $^{13}\text{C}$ NMR data (CDCl₃) includes carbonyl carbons (δ ~170 ppm) and aromatic carbons (δ ~110–160 ppm), though incomplete data limits direct comparison .

Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) would appear at m/z 345.45, distinct from the compound’s m/z 393.16 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.